Chemical Synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine
Chemical Synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine
A Strategic Guide for Click-Ready Oligonucleotide Precursors
Executive Summary
This technical guide details the regioselective synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine , a critical nucleoside intermediate used to introduce "click" chemistry handles (alkynes) into RNA or DNA oligonucleotides.
The introduction of a propargyl group at the 2'-position of guanosine is synthetically challenging due to the competing reactivity of the 3'-hydroxyl group and the N1/O6 positions of the guanine base. This protocol utilizes the Markiewicz bridge (TIPDS) strategy to lock the 3' and 5' hydroxyls, forcing alkylation to occur exclusively at the 2'-position. This method ensures high regioselectivity, minimizing the formation of isomeric impurities that are difficult to separate by chromatography.
Strategic Retrosynthesis
To achieve the target molecule with high purity, we must control the reactivity of the three hydroxyl groups on the ribose sugar and the exocyclic amine of the base.
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5'-OH: Protected final with Dimethoxytrityl (DMT) for solid-phase synthesis compatibility.
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2'-OH: The target site for propargylation. Requires a window of exclusive reactivity.
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3'-OH & 5'-OH: Must be simultaneously protected during the alkylation step to prevent side reactions.
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N2-Amine: Protected with an Isobutyryl (iBu) group to prevent N-alkylation and depurination.
The Logic of the Route: We utilize 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl₂) . This bifunctional reagent forms a cyclic silyl ether bridging the 3' and 5' positions. This "Markiewicz bridge" sterically blocks the 3'-face and leaves the 2'-OH as the only available nucleophile for alkylation.
Detailed Experimental Protocol
Phase 1: Scaffold Stabilization (The Markiewicz Bridge)
Starting Material: N2-isobutyrylguanosine is the preferred starting material. If starting from raw guanosine, a transient protection strategy (TMS-Cl followed by Isobutyryl chloride) is recommended first to generate N2-isobutyrylguanosine.
Step 1: 3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl)-N2-isobutyrylguanosine
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Reagents: N2-isobutyrylguanosine, TIPDS-Cl₂, Anhydrous Pyridine.
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Mechanism: The primary 5'-OH reacts first with the silyl chloride, followed by intramolecular cyclization at the 3'-OH.
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Protocol:
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Dry N2-isobutyrylguanosine (10 mmol) by co-evaporation with anhydrous pyridine (
mL). -
Suspend in anhydrous pyridine (50 mL) under Argon atmosphere.
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Add TIPDS-Cl₂ (1.1 eq) dropwise at 0°C.
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Allow to warm to room temperature and stir for 4–6 hours.
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Endpoint: TLC (DCM:MeOH 9:1) shows conversion to a higher R_f spot.
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Workup: Quench with ice water, extract with DCM, wash with NaHCO₃. Dry over Na₂SO₄ and concentrate.
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Phase 2: The Critical Node (Regioselective 2'-O-Alkylation)
This is the most risk-prone step. The use of BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) or Sodium Hydride (NaH) is required to deprotonate the 2'-OH.
Step 2: 2'-O-Propargyl-3',5'-O-TIPDS-N2-isobutyrylguanosine
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Reagents: Propargyl bromide (80% in toluene), Base (BEMP or NaH), DMF (Anhydrous).
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Critical Insight: While NaH is common, BEMP is a non-ionic, organic superbase that often provides cleaner alkylation profiles for purines, reducing N1/O6 side reactions [1].
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Protocol:
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Dissolve the TIPDS-protected intermediate (from Step 1) in anhydrous DMF.
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Cool to 0°C.
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Option A (Standard): Add NaH (60% dispersion, 1.2 eq) carefully. Stir 30 min for deprotonation.
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Option B (High Precision): Add BEMP (1.3 eq).
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Add Propargyl bromide (1.5 eq) dropwise.
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Stir at 0°C for 1 hour, then allow to warm to RT for 4 hours.
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Observation: The reaction mixture typically darkens.
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Workup: Quench with acetic acid (if BEMP) or saturated NH₄Cl (if NaH). Extract with Ethyl Acetate.
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Purification: Flash chromatography is essential here to remove any N-alkylated byproducts.
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Phase 3: Bridge Cleavage
The TIPDS group must be removed without disturbing the newly installed propargyl ether or the N2-isobutyryl group.
Step 3: N2-isobutyryl-2'-O-propargylguanosine
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Reagents: Triethylamine trihydrofluoride (TEA[1]·3HF) or TBAF.[2][3]
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Protocol:
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Dissolve the alkylated intermediate in THF.
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Add TEA·3HF (15 eq) and TEA (6 eq).
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Stir at Room Temperature overnight.
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Why TEA·3HF? It is milder than TBAF and less likely to cause migration of the isobutyryl group or degradation of the propargyl moiety.
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Workup: Evaporate solvent. Purify via silica column (DCM/MeOH gradient).
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Phase 4: 5'-Dimethoxytritylation
The final step prepares the nucleoside for phosphoramidite synthesis or direct use.
Step 4: 5'-O-(4,4'-Dimethoxytrityl)-N2-isobutyryl-2'-O-propargylguanosine
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Reagents: DMT-Cl, Anhydrous Pyridine.[4]
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Protocol:
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Co-evaporate the deprotected nucleoside with pyridine.
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Dissolve in anhydrous pyridine.
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Add DMT-Cl (1.2 eq) in portions at 0°C.
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Stir for 3–4 hours at RT.
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Quench: Add MeOH (2 mL) to scavenge excess DMT-Cl.
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Workup: Dilute with DCM, wash with 5% NaHCO₃.
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Purification: Flash chromatography (Hexane/Acetone or DCM/MeOH + 0.5% Pyridine to protect the acid-labile DMT group).
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Pathway Visualization
The following diagram illustrates the chemical flow, highlighting the protection/deprotection logic.
Figure 1: Synthetic workflow for 5'-O-DMT-N2-isobutyryl-2'-O-propargylguanosine using the Markiewicz bridge strategy.
Quality Control & Data Specifications
To validate the synthesis, the following analytical signatures must be confirmed.
| Component | Method | Diagnostic Signal (Approximate) |
| Propargyl Group | ¹H NMR | |
| DMT Group | ¹H NMR | |
| Isobutyryl Group | ¹H NMR | |
| Mass Spectrometry | ESI-MS | Observe parent ion |
Safety & Hazards
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Propargyl Bromide: A potent lachrymator and potential explosive if concentrated or heated. Handle exclusively in a fume hood.
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TIPDS-Cl₂: Moisture sensitive; releases HCl upon hydrolysis.
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DMT-Cl: Acid sensitive. Ensure all solvents for chromatography contain trace base (Pyridine or TEA) to prevent detritylation.
References
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Regioselective Alkylation: Hanskov, J., et al. "Protection of the guanine residue during synthesis of 2'-O-alkylguanosine derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1997. Link
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Click Chemistry Nucleosides: Gierlich, J., et al. "Synthesis of Propargyl-Modified Nucleosides and Their Incorporation into Oligonucleotides." Chemistry – A European Journal, 2006. Link
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TIPDS Strategy: Markiewicz, W.T. "Tetraisopropyldisiloxane-1,3-diyl, a Group for Simultaneous Protection of 3'- and 5'-Hydroxy Functions of Nucleosides."[5] Journal of Chemical Research, 1979.
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General Protocol: "Synthesis of 2'-O-propargyl guanosine phosphoramidite." ResearchGate Protocol Repository. Link
Sources
- 1. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Double-headed nucleosides: Synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protection of the guanine residue during synthesis of 2′-O-alkylguanosine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
